Trimipramine Mesylate is a pharmaceutical compound primarily classified as a tricyclic antidepressant. It is known for its effectiveness in treating depression and anxiety disorders. Trimipramine Mesylate is derived from trimipramine, which itself is a dibenzazepine derivative. The mesylate salt form enhances the solubility and bioavailability of the drug, making it more effective for clinical use.
Trimipramine Mesylate is synthesized from trimipramine, which is classified under the category of tricyclic antidepressants. These compounds are characterized by their three-ring structure and are utilized primarily in the treatment of major depressive disorder and other mood disorders. The mesylate form is specifically used to improve the pharmacokinetic properties of trimipramine, allowing for better absorption and efficacy in therapeutic applications.
The synthesis of Trimipramine Mesylate typically involves several steps:
The detailed synthesis can include specific solvents like acetone or trichloromethane and may utilize preparative chromatography for purification, as indicated in various patents and scientific literature .
The molecular formula of Trimipramine Mesylate is . The structure consists of:
The 3D structure reveals a complex arrangement that allows for interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors.
Trimipramine Mesylate undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of Trimipramine Mesylate.
Trimipramine Mesylate functions primarily as a reuptake inhibitor for neurotransmitters such as serotonin and norepinephrine. Its mechanism involves:
The therapeutic concentrations range between 0.5 to 1.2 µM, indicating significant interaction with these neurotransmitter systems at clinically relevant doses .
Relevant data indicates that these properties significantly affect its formulation in pharmaceutical preparations .
Trimipramine Mesylate is primarily used in clinical settings for:
Research continues into its broader applications, including potential uses in pain management and other psychiatric conditions due to its unique pharmacological profile .
Trimipramine mesylate (CAS No. 25332-13-2) is the methanesulfonic acid salt form of the tertiary amine tricyclic antidepressant trimipramine. Its systematic IUPAC name is (3-{2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-methylpropyl)dimethylamine methanesulfonate, reflecting its dibenzazepine core structure and mesylate counterion [1] [4]. The compound's molecular formula is C₂₁H₃₀N₂O₃S, with a molecular weight of 390.54 g/mol. Its structural features include a tricyclic ring system with a dimethylaminopropyl side chain, protonated at the terminal nitrogen and associated with a mesylate anion (CH₃SO₃⁻) [1] [4].
Table 1: Molecular Identity of Trimipramine Mesylate
Property | Value |
---|---|
CAS Registry Number | 25332-13-2 |
Molecular Formula | C₂₁H₃₀N₂O₃S |
Molecular Weight | 390.54 g/mol |
UNII Identifier | Y62G268P6X |
SMILES Notation | CS(O)(=O)=O.CC(CN(C)C)CN1C2=CC=CC=C2CCC3=CC=CC=C13 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7